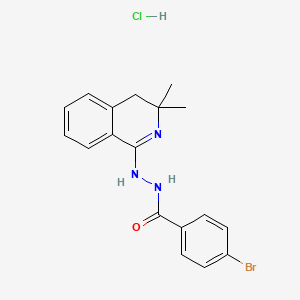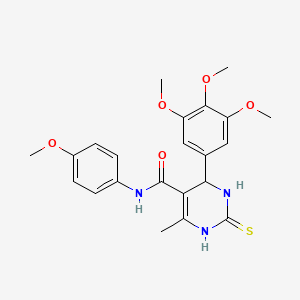![molecular formula C16H13ClF3NO2 B4993622 2-(4-chloro-2-methylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4993622.png)
2-(4-chloro-2-methylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide, also known as L-755,507, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-2-methylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has been primarily studied for its potential therapeutic applications in the treatment of inflammation and pain. It has been shown to be a potent inhibitor of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α), and has been investigated for its potential use in the treatment of rheumatoid arthritis, psoriasis, and other inflammatory conditions.
Wirkmechanismus
2-(4-chloro-2-methylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide exerts its anti-inflammatory effects through the inhibition of TNF-α. TNF-α is a key mediator of inflammation and is involved in the pathogenesis of many inflammatory diseases. This compound binds to the TNF-α receptor and prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-inflammatory effects in vitro and in vivo. In animal models of inflammation, this compound has been shown to reduce inflammation and pain. It has also been shown to inhibit the production of other pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-chloro-2-methylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide in lab experiments is its potency and selectivity for TNF-α. It has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of TNF-α in inflammation. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in animal models.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide. One area of interest is its potential use in combination with other anti-inflammatory drugs for the treatment of inflammatory diseases. Another area of interest is the development of more potent and selective TNF-α inhibitors based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other disease states.
Synthesemethoden
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide involves the reaction of 2-(4-chloro-2-methylphenoxy)acetic acid with 4-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified through recrystallization to obtain this compound in high yield and purity.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-10-8-12(17)4-7-14(10)23-9-15(22)21-13-5-2-11(3-6-13)16(18,19)20/h2-8H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEAWWVWZCOJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4993542.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(3-isopropyl-5-isoxazolyl)methyl]benzamide](/img/structure/B4993565.png)

![N-(3-methoxyphenyl)-N'-[3-({[(3-methoxyphenyl)amino]carbonothioyl}amino)-2,2-dimethylpropyl]thiourea](/img/structure/B4993571.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4993574.png)

![5-(4-chlorophenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4993584.png)

![N-methyl-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4993600.png)
![4-[(4-chlorobenzyl)oxy]-N-(2-iodophenyl)-3-methoxybenzamide](/img/structure/B4993616.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4993628.png)
![2-[(2,5-dimethylphenyl)sulfonyl]-N-(2-ethylphenyl)hydrazinecarboxamide](/img/structure/B4993639.png)

![2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-1,3,4-trimethylbenzene](/img/structure/B4993652.png)